Telaprevir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.55e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Telaprevir NS3/4A protease inhibition mechanism of action

Molecular Mechanism of Action

The table below details the key steps of telaprevir's mechanism:

| Step | Description | Key Participants |

|---|---|---|

| Target Binding | Binds active site of NS3/4A serine protease [1] | This compound, NS3/4A protease |

| Inhibition Mechanism | Forms stable, reversible covalent complex via α-ketoamide warhead with catalytic serine (Ser139) [2] [3] [4] | This compound's α-ketoamide group, Ser139 of catalytic triad |

| Primary Effect | Prevents proteolytic cleavage of HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, NS5B) [2] [5] | HCV polyprotein |

| Consequence | Halts assembly of new infectious viral particles, reducing viral load [1] | - |

| Immunological Effect | Restores host innate immune signaling by preventing protease-mediated cleavage of adaptor proteins (MAVS, TRIF) [2] | Immune signaling proteins (MAVS, TRIF) |

Structural Basis and Drug Resistance

The high-resolution crystal structure of the this compound-NS3/4A protease complex (PDB ID: 3SV6) reveals atomic-level interactions [6]. This compound's binding mode makes it susceptible to viral resistance, as single-point mutations can significantly reduce its efficacy [3].

Common Resistance Mutations

The following table lists key resistance mutations and their effects:

| Mutation | Level of Resistance (Fold Change in IC50) | Molecular Impact on this compound Binding |

|---|---|---|

| V36A/G/L/M | Low (1.7 to 6.9-fold) [7] | Disrupts hydrophobic interactions with this compound's cyclopropyl group [7]. |

| T54A/S | Low to Medium (1.9 to 11.7-fold) [7] | Impairs binding via indirect effects on protein conformation near catalytic site [7]. |

| R155K/T | Medium (4.3 to 16.4-fold) [7] [3] | Common in genotype 1a; disrupts direct electrostatic interactions with inhibitor [3]. |

| A156V/T | High (>50-fold) [2] | Causes steric hindrance within substrate binding pocket, severely disrupting binding [2] [3]. |

Key Experimental Methods for Characterization

The following established protocols are critical for studying this compound's inhibition mechanism and efficacy.

X-ray Crystallography for Structural Characterization

This method determines the atomic structure of this compound bound to the NS3/4A protease [6] [8].

- Protein Preparation: The NS3/4A protease is expressed in E. coli and purified via affinity and size-exclusion chromatography [6] [8].

- Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion methods with a precipitant solution (e.g., 22% PEG 4000, 0.1 M HEPES pH 7.0) [8].

- Data Collection & Refinement: X-ray diffraction data is collected, and the structure is solved and refined to high resolution (e.g., 1.40 Å) [6].

Enzymatic Inhibition Assays (IC50 Determination)

This biochemical assay measures the potency of this compound by determining the concentration that inhibits 50% of protease activity [4].

- Reaction Setup: Purified NS3/4A protease is incubated with a fluorogenic or chromogenic substrate peptide. Reaction progress is monitored by detecting the cleaved product [4].

- Inhibition Testing: The assay is run with varying concentrations of this compound.

- Data Analysis: Dose-response data is fitted to a model to calculate the IC50 value. Reported IC50 for this compound against wild-type protease is approximately 70 nM (genotype 1a) [7].

Antiviral Replicon Assays

This cell-based method evaluates this compound's ability to inhibit HCV replication in a live-cell system [2].

- Cell Culture: Huh-7 hepatoma cells harboring HCV subgenomic replicons are used.

- Compound Treatment: Cells are treated with serial dilutions of this compound.

- Viability & Replication Measurement: Antiviral potency (EC50) is measured by quantifying a reduction in HCV RNA levels using RT-PCR or by a reporter signal (e.g., luciferase). Cytotoxicity (CC50) is assessed to confirm selectivity [2].

Visualizing the Mechanism and Resistance

The diagram below illustrates this compound's dual mechanism of action and the location of key resistance mutations.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Basis of Drug Resistance against Hepatitis ... [journals.plos.org]

- 4. biological, molecular docking and QSAR studies [pubs.rsc.org]

- 5. This compound: A Hepatitis C NS3/4A Protease Inhibitor [sciencedirect.com]

- 6. 3SV6: Crystal structure of NS3/4A protease in complex with ... [rcsb.org]

- 7. Molecular basis of this compound resistance due to V36 and T54 ... [pmc.ncbi.nlm.nih.gov]

- 8. Hepatitis C virus NS3/4A inhibitors and other drug-like ... [nature.com]

First-Generation HCV Protease Inhibitors: Telaprevir and Boceprevir

The first direct-acting antiviral agents (DAAs) approved for HCV genotype 1 were the NS3/4A protease inhibitors telaprevir and boceprevir. They were used in a triple therapy regimen with peginterferon and ribavirin (PR) [1] [2] [3].

The table below summarizes the core profiles of these two pioneering drugs.

| Attribute | This compound (TVR) | Boceprevir (BOC) |

|---|---|---|

| Drug Class | NS3/4A Protease Inhibitor (Linear ketoamide) | NS3/4A Protease Inhibitor (Covalent, reversible) |

| Key Mechanism | Inhibits viral polyprotein processing and replication [1]. | Covalently, reversibly binds NS3 protease active site (Ser139) [4]. |

| Dosing in Trials | 750 mg every 8 hours [3]. | Information not fully specified in search results |

| Key Naïve Patient Trial (SVR) | PROVE 1 & 2: 61%-69% SVR (24-week regimen) [3]. | SPRINT-1 & 2: Data not fully available in search results |

| Key Experienced Patient Trial (SVR) | PROVE 3: 51%-53% SVR in prior non-responders; 72%-76% in relapsers [3]. | Data not fully available in search results |

| Common Adverse Events | Rash, anemia, pruritus, nausea [2]. | Anemia, dysgeusia, neutropenia [2]. |

Core Drug Discovery Tools and Protocols

The discovery and development of these inhibitors relied on specific biological tools and experimental methodologies.

HCV Replicon Systems

The primary tool for discovering and evaluating DAAs was the subgenomic HCV replicon system [5]. These are engineered RNA molecules capable of autonomous replication in human hepatoma cells (like Huh-7). A typical replicon contains the following essential elements:

- 5' Internal Ribosomal Entry Site (IRES) from HCV.

- Neomycin Phosphotransferase Gene (Neo) for geneticin (G418) selection of cells harboring replicons.

- EMCV IRES (Encephalomyocarditis virus) drives the translation of the non-structural proteins.

- NS3 to NS5B Non-structural Proteins which form the viral replication complex [5].

The following diagram illustrates the typical workflow for a replicon-based antiviral assay.

Workflow for replicon-based screening of HCV protease inhibitors.

Key Experimental Assays

- Continuous Spectrophotometric Protease Assay: This biochemical assay measures the protease's kinetic parameters (Km, kcat) and inhibitor potency (IC50). It uses a synthetic peptide substrate conjugated to a chromophore (e.g., p-nitroaniline). Cleavage by the NS3 protease releases the chromophore, which is detected by a spectrophotometer at 405 nm [4].

- Cell-Based Antiviral Potency (EC50): The concentration of the inhibitor that reduces HCV RNA replication by 50% in the replicon assay [4].

- Cytotoxicity (CC50): The concentration of the inhibitor that reduces host cell viability by 50%, determining the compound's selective antiviral index (CC50/EC50) [4].

- Pharmacokinetic (PK) Screening: Early PK in rat models assessed oral bioavailability, plasma half-life, and liver exposure, which was a critical differentiator in selecting boceprevir for development [4].

Clinical Effectiveness and Safety Profile

Real-world evidence from a Brazilian study of 715 patients provides a clear picture of the effectiveness and safety of these first-generation protease inhibitors in a diverse population, including a high proportion (59%) of cirrhotic patients [2].

The table below summarizes the key outcomes from this study.

| Parameter | Overall (n=715) | This compound (n=557) | Boceprevir (n=158) | p-value |

|---|---|---|---|---|

| Sustained Virologic Response (SVR) | 56.6% | 58.0% | 51.9% | 0.190 |

| SVR in Non-Cirrhotics | 70.6% | Not specified | Not specified | <0.001 |

| SVR in Cirrhotics | 46.9% | Not specified | Not specified | <0.001 |

| Serious Adverse Events (SAEs) | 44.2% | Not specified | Not specified | - |

| SAEs in Non-Cirrhotics | 34.8% | Not specified | Not specified | <0.001 |

| SAEs in Cirrhotics | 50.7% | Not specified | Not specified | <0.001 |

| Mortality | 0.8% (n=6) | Not specified | Not specified | - |

Predictors of Outcome: Multivariate analysis showed that SVR was associated with the absence of cirrhosis, viral recurrence after previous treatment (as opposed to non-response), a pre-treatment platelet count >100,000/mm³, and achieving a rapid virologic response (RVR). Serious adverse events were associated with female gender, age >65, a diagnosis of cirrhosis, and abnormal hemoglobin or platelet levels before treatment [2].

The Challenge of Resistance

The low genetic barrier to resistance of first-generation protease inhibitors was a major challenge. Viral variants with resistance-associated substitutions (RASs), such as V36M, R155K, T54A, and A156S/T for this compound, can pre-exist at low frequencies or emerge rapidly under drug pressure, leading to virologic failure [5] [3]. This underscored the necessity of combining DAAs with peginterferon/ribavirin and, later, the importance of developing regimens with multiple DAAs targeting different viral proteins [3].

The journey of HCV protease inhibitor discovery, from the foundational proof-of-concept with BILN 2061 [6] to the approval of this compound and boceprevir, created a pathway for subsequent DAAs. The field has since evolved towards all-oral, interferon-free combination therapies, but the first-generation protease inhibitors were the critical first step.

References

- 1. and development of this compound: an NS3-4A Discovery ... protease [pubmed.ncbi.nlm.nih.gov]

- 2. Effectiveness and safety of first-generation protease inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Approaches for Hepatitis C Virus [gutnliver.org]

- 4. of Boceprevir, a Ketoamide-Derived Discovery NS3 HCV ... Protease [link.springer.com]

- 5. HCV Replicon Systems: Workhorses of Drug Discovery ... [frontiersin.org]

- 6. [PDF] An NS3 protease with antiviral... | Semantic Scholar inhibitor [semanticscholar.org]

Comprehensive Technical Analysis: Structure-Activity Relationship of Telaprevir Analogs in HCV NS3/4A Protease Inhibition

Introduction and Historical Context

Telaprevir (VX-950) represents a landmark achievement in antiviral drug development as one of the first direct-acting antiviral agents approved for hepatitis C virus (HCV) genotype 1 infection. Approved by the FDA in 2011 and subsequently withdrawn in 2015 due to the emergence of superior therapies, this compound continues to serve as a valuable molecular scaffold for understanding protease inhibition mechanisms and combating drug resistance. As an α-ketoamide serine trap inhibitor, this compound targets the HCV NS3/4A protease through a unique reversible covalent binding mechanism that forms a hemiketal intermediate with the catalytic serine residue (S139) of the enzyme. This mechanism provides the foundation for its antiviral activity but also creates vulnerabilities to resistance mutations that limited its long-term clinical utility.

The development of this compound marked a paradigm shift in HCV therapy, demonstrating that specifically targeting viral enzymes could dramatically improve sustained virologic response rates compared to interferon-based regimens alone. In clinical trials, this compound in combination with peginterferon and ribavirin achieved SVR rates of 69-75% in treatment-naïve patients compared to 44% with standard therapy alone. Despite its initial success, this compound's clinical use was hampered by significant challenges, including rapid emergence of resistance, substantial side effects (particularly rash and anemia), and demanding dosing requirements. The drug was ultimately withdrawn from the market when next-generation antivirals with superior resistance profiles and tolerability became available.

Molecular Architecture and Core Binding Motifs

Fundamental Structural Components

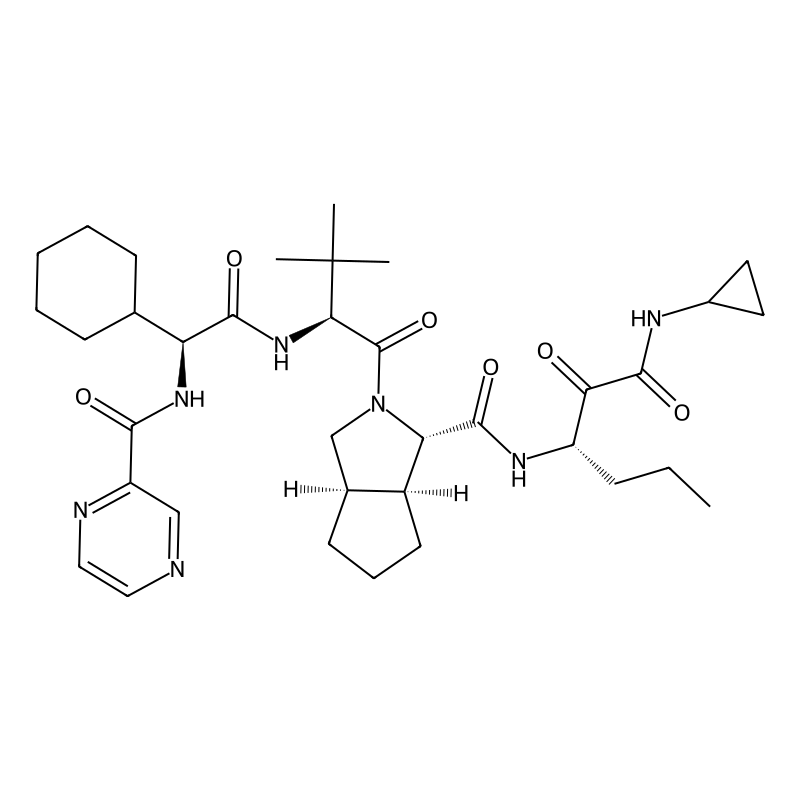

This compound (molecular formula: C~36~H~53~N~7~O~6~) is a peptidomimetic inhibitor designed to mimic the natural substrate of the HCV NS3/4A protease while incorporating strategic modifications to enhance binding affinity and resist proteolytic cleavage. Its molecular structure can be divided into several key regions, each contributing specific interactions with the protease active site:

- P1 moiety: A cyclohexylalanine-derived group that occupies the S1 pocket of the protease, forming critical van der Waals interactions with side chains of D168 and R155

- P2 moiety: A tert-leucine-derived group that positions the reactive α-ketoamide warhead while filling the S2 pocket through hydrophobic interactions with V36 and T54

- P3 moiety: A bicyclic cyclopenta[c]pyrrole group that extends toward the solvent-exposed region of the active site

- P1' moiety: A cyclopropyl group attached to the ketoamide functionality that occupies a narrow hydrophobic cavity near F43 and A156

- α-Ketoamide warhead: The key reactive group that forms a reversible covalent bond with the catalytic serine (S139) through hemiketal formation

The three-dimensional conformation of this compound when bound to NS3/4A protease adopts an extended structure that effectively mimics the natural polypeptide substrate while introducing strategic modifications to prevent cleavage and enhance binding affinity. Crystallographic studies (PDB ID: 3SV6) reveal that this compound spans the active site cleft, making numerous contacts with both conserved catalytic residues and structurally important elements.

Key Functional Group Contributions

Table 1: Functional Group Contributions to this compound Activity

| Structural Element | Chemical Role | SAR Contribution | Interaction with Protease |

|---|---|---|---|

| α-Ketoamide warhead | Electrophilic serine trap | Forms reversible covalent bond | Hemiketal formation with S139 |

| Cyclopropyl group (P1') | Hydrophobic cavity filler | Optimizes van der Waals contacts | Binds hydrophobic pocket near F43, A156 |

| Cyclohexyl group (P1) | S1 pocket binder | Enhances binding specificity | Hydrophobic interactions with protease S1 pocket |

| tert-Leucine (P2) | Steric bulk provider | Reduces proteolytic susceptibility | Contacts V36, T54, L135 |

| Pyrazine ring | Solvent-exposed moiety | Site for chemical modification | Minimal protease interaction; derivatization point |

The pyrazine ring of this compound deserves special attention as it extends into the solvent-exposed region and has been successfully exploited as a synthetic handle for structural modification. Research has demonstrated that this moiety can be derivatized with various linkers without significantly compromising protease binding affinity, enabling the development of PROTAC conjugates that retain inhibitory activity while gaining new functional capabilities.

Resistance Mechanisms and SAR of Mutant Proteases

Primary Resistance Mutations

The clinical efficacy of this compound was substantially limited by the rapid emergence of resistance-associated substitutions (RAS) in the HCV NS3/4A protease. The shallow substrate-binding cleft and high replication rate of HCV facilitated the selection of variants with reduced drug susceptibility while maintaining sufficient catalytic function for viral replication. The most clinically significant mutations occurred at positions V36, T54, R155, and A156, with each conferring distinct levels of resistance through different molecular mechanisms.

V36 mutations (V36A/G/L/M) typically confer low-level resistance (2-5 fold increase in IC~50~) with minimal impact on viral replication capacity. Structural analyses indicate that V36 is located in the interior of the protease, distant from the active site, yet its substitution with smaller residues reduces hydrophobic contacts with the P2 tert-leucine moiety of this compound. Molecular dynamics simulations suggest that V36 mutations may enhance protein flexibility, potentially affecting the conformational stability of the inhibitor-binding pocket.

T54 mutations (T54A/S) demonstrate differential resistance levels, with T54A conferring medium-level resistance (approximately 7-fold increase in IC~50~) while T54S shows only low-level resistance. Position T54 is situated at the C-terminal end of the β3 strand, adjacent to loops forming the binding cavity. T54A mutation likely creates a small cavity that subtly alters the positioning of catalytic residues and affects interaction with the this compound cyclopropyl group. The more conservative T54S mutation causes less structural perturbation, explaining its lower resistance profile.

A156 mutations (A156V/T/S) produce high-level resistance (20-100 fold increase in IC~50~) with significant impairment of viral fitness. A156 directly lines the S1 binding pocket and interacts with the this compound cyclopropyl group. Substitution with bulkier residues (valine, threonine) creates steric clashes that directly interfere with inhibitor binding while also affecting substrate processing.

Table 2: this compound Resistance Mutations and Biochemical Properties

| Mutation | Location in NS3 | Fold Resistance | Impact on Viral Fitness | Molecular Mechanism |

|---|---|---|---|---|

| V36A/M/G/L | β1 strand (interior) | 2-5x | Low | Reduced hydrophobic contacts with P2 moiety |

| T54A/S | β3 strand (interior) | 2-7x | Low-medium | Altered hydrophobic packing near catalytic triad |

| R155K/T | Surface loop | 3-8x | Medium | Disrupted ionic interactions with D168 |

| A156V/T | S1 pocket | 20-100x | High | Steric hindrance with cyclopropyl group |

| V36A+R155K | Multiple sites | >100x | Medium | Combined effects of individual mutations |

Structural Basis of Resistance

The molecular underpinnings of this compound resistance have been elucidated through high-resolution crystal structures of the NS3/4A protease complexed with this compound and other protease inhibitors. Analysis of these structures reveals that resistance mutations typically operate through several distinct mechanisms rather than simple steric hindrance:

- Direct interaction disruption: Mutations at residues that directly contact this compound (A156, R155) diminish binding affinity through loss of specific interactions

- Allosteric effects: Mutations at structurally important residues distant from the binding site (V36, T54) alter the conformational dynamics or stability of the protease

- Catalytic efficiency alteration: Some mutations affect the geometry or chemical environment of the catalytic triad (H57, D81, S139), changing the energetics of hemiketal formation

- Compound effects: Double mutations (particularly V36A+R155K) demonstrate synergistic resistance through combined structural perturbations

Research published in PLoS Pathogens [1] utilizing 16 high-resolution crystal structures of this compound and other protease inhibitors in complex with wild-type and mutant proteases revealed that this compound's susceptibility to resistance stems from its direct interaction with residues that commonly mutate (R155, A156). This contrasts with next-generation inhibitors like MK-5172 that interact primarily with the catalytic triad, providing activity against a broader spectrum of resistant variants.

Modern Approaches and Analog Development

PROTAC-Based this compound Analogs

A revolutionary approach in this compound analog development has emerged through the application of proteolysis-targeting chimeras (PROTACs). This strategy conjugates this compound to E3 ubiquitin ligase-recruiting ligands, creating bifunctional molecules that both inhibit and induce degradation of the HCV NS3/4A protease. The most promising compounds in this class include:

- DGY-03-081: this compound conjugated to a lenalidomide-derived CRBN binder

- DGY-04-035: this compound conjugated to a pomalidomide-derived CRBN binder

- DGY-08-097: this compound conjugated to a novel tricyclic imide CRBN binder with superior properties

These degraders maintain sub-micromolar inhibitory activity against NS3/4A while gaining the ability to recruit the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to ubiquitination and proteasomal degradation of the viral protease. The optimized degrader DGY-08-097 demonstrates particularly impressive characteristics, with a DC~50~ (concentration for 50% degradation) of 50 nM at 4 hours in cellular assays.

The structural basis for these PROTAC molecules leverages the solvent-exposed pyrazine ring of this compound as an attachment point for linkers of varying composition and length. This design strategy preserves the critical interactions between this compound and the protease active site while appending the E3 ligase recruitment functionality. Importantly, DGY-08-097 does not induce degradation of typical immunomodulatory imide drug (IMiD) neosubstrates such as IKZF1 and IKZF3, demonstrating unexpected ligand-dependent substrate specificity [2].

Superior Resistance Profiles of Degrader Analogs

The most significant advantage of PROTAC-based this compound analogs lies in their enhanced activity against resistant viral variants. Traditional enzymatic inhibitors like this compound require high target occupancy to achieve efficacy, making them highly susceptible to point mutations that reduce binding affinity. In contrast, degrader molecules operate catalytically and can effectively eliminate the target protein even with reduced binding affinity.

Experimental evidence demonstrates that DGY-08-097 maintains potent antiviral activity against mutant proteases that confer strong resistance to this compound. This includes variants with mutations at positions V36, T54, R155, and A156. The ability to overcome resistance mutations stems from two key factors:

- Dual mechanisms of action: Degraders simultaneously inhibit enzymatic activity and reduce target protein levels

- Lower occupancy requirement: Degradation can be achieved with substoichiometric target engagement due to the catalytic nature of the process

- Elimination of all protease functions: Degradation abrogates both enzymatic and non-enzymatic functions of NS3/4A

This approach represents a paradigm shift in antiviral development, demonstrating that targeted protein degradation can potentially address the critical challenge of drug resistance that has long plagued antiviral therapies.

Repurposing for SARS-CoV-2 Inhibition

Recent research has explored the repurposing potential of this compound against SARS-CoV-2, revealing unexpected activity against multiple targets in the viral lifecycle. Computational and in vitro studies indicate that this compound exhibits:

- Direct antiviral activity: Inhibition of SARS-CoV-2 main protease (M~pro~) with IC~50~ = 11.552 μM

- Host-targeted effects: Binding to human angiotensin-converting enzyme 2 (hACE2) and cathepsin L (CTSL), both involved in viral entry

- Favorable selectivity index: 5.27 (CC~50~ = 60.865 μM) in cell culture models

Molecular docking studies suggest that this compound binds to the active site of SARS-CoV-2 M~pro~ in a conformation that leverages its inherent affinity for viral proteases. While the potency against SARS-CoV-2 is moderate compared to its anti-HCV activity, this research demonstrates the potential for scaffold repurposing and highlights the importance of the this compound structural framework for broad-spectrum protease inhibition [3] [4].

Experimental Protocols and Methodologies

Biochemical Assays for Inhibitor Characterization

Enzymatic inhibition assays form the cornerstone of this compound analog characterization, providing quantitative data on inhibitor potency and mechanism of action. The standard protocol for assessing NS3/4A protease inhibition involves:

- Recombinant protease preparation: Express and purify HCV NS3/4A protease (genotype 1a) using E. coli or baculovirus expression systems

- Fluorogenic substrate design: Utilize peptide substrates with cleavage sites corresponding to the NS4A/NS4B or NS5A/NS5B junctions with fluorescent reporters (e.g., EDANS/DABCYL)

- Kinetic measurements: Monitor fluorescence increase (excitation 340 nm, emission 490 nm) continuously over 30 minutes at 30°C

- IC~50~ determination: Test serial dilutions of this compound analogs (typically 0.1 nM to 10 μM) with fixed enzyme and substrate concentrations

- Data analysis: Fit dose-response curves using nonlinear regression to calculate IC~50~ values

For reversible covalent inhibitors like this compound, additional kinetic characterization is essential to determine the association (k~on~) and dissociation (k~off~) rates. This involves pre-incubating enzyme with inhibitor for varying time periods before measuring residual activity, enabling calculation of the inactivation rate constant.

Cellular Antiviral Activity Assessment

Replicon systems provide the primary method for evaluating this compound analog activity in a cellular context that recapitulates HCV RNA replication. The standard protocol includes:

- Cell culture maintenance: Grow Huh-7 hepatoma cells harboring HCV subgenomic replicons (typically genotype 1b) in appropriate selective media

- Compound treatment: Apply this compound analogs in serial dilutions for 48-72 hours

- RNA quantification: Extract total RNA and measure HCV RNA levels using quantitative RT-PCR

- Cytotoxicity assessment: Perform parallel MTT or CellTiter-Glo assays to determine cell viability

- Data calculation: Determine EC~50~ (50% effective concentration) and CC~50~ (50% cytotoxic concentration) values, then compute selectivity index (SI = CC~50~/EC~50~)

For resistance profiling, introduce specific mutations (V36A, T54A, R155K, A156V/T) into the replicon system using site-directed mutagenesis and compare analog potency against wild-type and mutant replicons.

Protein Degradation assays

The evaluation of PROTAC-based this compound analogs requires specialized methodologies to quantify target degradation:

- Inducible expression system: Establish stable cell lines with doxycycline-inducible expression of NS3-GFP fusion proteins

- Dual-fluorescence reporter: Utilize a bicistronic design with NS3-GFP and mCherry separated by a 2A ribosomal skipping sequence to normalize for transfection efficiency and cell number

- Degradation kinetics: Treat cells with analog concentrations (typically 1 nM to 10 μM) for 4-24 hours, then analyze by flow cytometry or fluorescence microscopy

- DC~50~ determination: Calculate concentration causing 50% degradation of target protein from dose-response curves

- Mechanistic validation: Confirm CRBN-dependence using CRBN knockout cells or competitor compounds (lenalidomide)

Structural Biology Techniques

X-ray crystallography provides atomic-level insights into analog-protease interactions, guiding rational design:

- Crystallization: Co-crystallize HCV NS3/4A protease with this compound analogs using hanging drop vapor diffusion

- Data collection: Collect diffraction data at synchrotron sources (typically 1.5-2.5 Å resolution)

- Structure determination: Solve structures by molecular replacement using existing NS3/4A coordinates

- Interaction analysis: Identify hydrogen bonds, hydrophobic contacts, and other interactions using programs like LigPlot+ or PyMOL

Molecular dynamics simulations complement experimental structures by modeling conformational flexibility and mutation effects:

- System preparation: Build simulation systems with protease-inhibitor complexes solvated in explicit water with physiological ion concentrations

- Production runs: Perform 50-100 ns simulations using AMBER or CHARMM force fields

- Trajectory analysis: Calculate root-mean-square deviations, binding free energies (MM-GBSA/PBSA), and interaction networks

The following diagram illustrates the key experimental workflows for comprehensive characterization of this compound analogs:

Figure 1: Comprehensive characterization workflow for this compound analogs, integrating biochemical, cellular, and structural methodologies.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs provides valuable insights for antiviral drug development, particularly in addressing the persistent challenge of drug resistance. While this compound itself has been superseded by superior therapies in clinical practice, its structural framework continues to inform the design of next-generation antiviral agents with enhanced properties.

The most promising developments in this field leverage innovative mechanisms beyond traditional occupancy-driven inhibition, particularly targeted protein degradation. PROTAC-based this compound analogs represent a paradigm shift by simultaneously inhibiting and eliminating the viral target, demonstrating superior activity against resistant variants that undermine conventional inhibitors. This approach may potentially be extended to other challenging viral targets where drug resistance limits therapeutic options.

References

- 1. The molecular basis of drug resistance against hepatitis C ... [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule degraders of the hepatitis C virus protease ... [nature.com]

- 3. This compound is a potential drug for repurposing against SARS ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Potential Drug for SARS-CoV-2 Repurposing [sciencedirect.com]

preclinical studies Telaprevir antiviral efficacy

Preclinical Profile of Telaprevir (VX-950)

The table below summarizes the key preclinical characteristics of this compound identified from the literature [1].

| Preclinical Characteristic | Findings for this compound (VX-950) |

|---|---|

| Mechanism of Action | Peptidomimetic, covalent, reversible inhibitor of the HCV NS3/4A serine protease. An alpha-ketoamide that acts as a covalent trap for the catalytic serine [2] [1]. |

| Biochemical Potency (IC₅₀) | Achieved sub-nanomolar to low nanomolar potency against NS3/4A proteases from genotypes 1, 4, 5, and 6. Maintained potency against genotypes 2b and 3a in the single-digit nanomolar range [1]. |

| Selectivity | Demonstrated high selectivity; a concentration 35,000-fold higher than its IC₅₀ for NS3/4A did not appreciably inhibit a panel of 79 human proteases, receptors, and transporters [1]. |

| Cell-Based Antiviral Activity | In an HCV genotype 1b replicon system, the half-maximal effective concentration (EC₅₀) was 1.8 nM. The concentration required to eliminate the replicon from cells was 45 nM [1]. |

| Synergy with Interferon | Peginterferon alfa-2a displayed significant antiviral synergy with this compound, reducing the concentration required to eliminate the HCV replicon from cells [1]. |

| Key Animal Model Findings | In rats and monkeys, a 30 mg/kg oral dose resulted in liver concentrations 12 hours after dosing that exceeded the concentration required to eliminate the HCV replicon from cells, indicating favorable tissue penetration [1]. |

Detailed Experimental Protocols

The search results provide some detail on the key experiments used to characterize this compound preclinically [1].

Biochemical Protease Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the HCV NS3/4A protease.

- Methodology: A continuous fluorescent resonance energy transfer (FRET)-based assay was used.

- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryldimethylamine N-oxide, 10 mM dithiothreitol.

- Cofactor: 25 μM NS4A peptide.

- Enzyme: Typically 50 pM of a recombinant genotype 1b NS3/4A protease.

- Substrate: A fluorescein/QXL520-labeled FRET peptide (Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH₂).

- Procedure: The enzyme was added to the buffer containing the substrate and inhibitor to initiate the reaction. Fluorescence was monitored, and initial reaction rates were calculated from the linear phase. Dose-response curves were fitted to a four-parameter logistic function to derive IC₅₀ values.

Cell-Based Replicon Assay

- Objective: To assess the compound's ability to inhibit viral replication in a cellular environment.

- Methodology:

- Cell Line: Huh7 human hepatoma cells.

- Viral Model: Cells harboring a stable, self-replicating HCV genotype 1b replicon (K2040).

- Procedure: this compound was serially diluted and added to the replicon-containing cells. The level of antiviral activity was measured by quantifying the reduction in HCV replicon RNA, from which the EC₅₀ (half-maximal effective concentration) was calculated.

Mechanism of Action and Development Context

The following diagram illustrates the key steps and decisions in the preclinical investigation of this compound's mechanism.

> The preclinical development pathway of this compound, highlighting key experimental phases and a major challenge that was overcome.

- Target and Mechanism: this compound was designed to directly inhibit the HCV NS3/4A serine protease, a chymotrypsin-like enzyme essential for viral replication. It cleaves the HCV polyprotein to liberate functional viral proteins. The inhibitor acts through a two-step, time-dependent binding mechanism, forming a stable, covalent but reversible complex with the protease, which results in a very low dissociation rate [1] [3].

- Development Challenge: It is noteworthy that this compound's development path was not straightforward. Its development was once put on hold due to its performance in a standard IC₅₀ assay, and its inherent poor drug-like properties were a formidable hurdle that required innovative solutions from manufacturing and formulation teams [3].

Important Limitations and Note

- Data Currency: The preclinical data available in the search results is from 2008-2011. This compound itself was withdrawn from the U.S. market in 2014 [4]. This information is primarily of historical and technical interest, as the hepatitis C treatment landscape has advanced significantly with newer, more effective therapies.

- Limited Visualization Data: The available scientific literature does not contain the structured, granular data required to generate detailed signaling pathway diagrams for this compound's specific binding mechanism.

References

- 1. Preclinical Characteristics of the Hepatitis C Virus NS3/4A ... [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/immunology-and-microbiology/ this compound [sciencedirect.com]

- 3. Discovery and development of this compound : an... | Nature Biotechnology [nature.com]

- 4. (oral route) - Side effects & dosage - Mayo Clinic this compound [mayoclinic.org]

Comprehensive Technical Guide: Telaprevir Chemical Synthesis and Stereochemistry

Introduction and Background

Telaprevir (LY-570310, MP-424, VX-950) represents a significant milestone in antiviral therapy as the first HCV NS3/4A protease inhibitor approved by the FDA in 2011 for treating chronic hepatitis C virus genotype 1 infection in combination with pegylated interferon and ribavirin. This peptidomimetic compound features a complex molecular architecture containing multiple stereocenters and a bicyclic proline scaffold that enables potent inhibition of the viral protease through tight-binding transition state analog behavior. The clinical development of this compound marked a paradigm shift in HCV treatment, demonstrating substantially improved sustained virological response rates in both treatment-naïve and treatment-experienced patients compared to previous standard of care regimens [1]. The tetrapeptide-derived structure incorporates unique structural elements including an N-cyclopropyl α-hydroxy-β-amino-hexanamide fragment, a bicyclic amino acid component, and a pyrazinecarboxylic acid cap, all assembled with precise stereochemical control to optimize target binding and pharmacokinetic properties [1].

Stereochemical Features and Structural Analysis

The molecular structure of this compound contains four critical stereocenters that must be rigorously controlled to maintain optimal binding to the NS3/4A protease active site. The stereochemical configuration significantly influences the pharmacological activity and metabolic stability of the molecule, necessitating efficient asymmetric synthesis approaches throughout the manufacturing process. The (1S,3aS,6aR) configuration of the bicyclic amino acid fragment creates a rigid scaffold that mimics the natural substrate conformation while enhancing proteolytic resistance [1].

Table 1: Key Stereocenters in this compound Structure

| Location in Molecule | Stereochemical Configuration | Structural Role | Synthetic Control Method |

|---|---|---|---|

| Bicyclic amino acid fragment | (1S,3aS,6aR) | Provides rigid conformational constraint | Diastereoselective lithiation/chiral resolution |

| α-hydroxy-β-amino acid segment | (2S,3S) | Transition state isostere | Epoxidation-azidation/resolution or Passerini reaction |

| Cyclohexylglycine moiety | (S) | Side chain optimization | Chiral pool or asymmetric synthesis |

| tert-Leucine component | (S) | Protease binding element | Chiral pool synthesis |

The bicyclic pyrrolidine system adopts a trans-fused conformation that effectively pre-organizes the molecule for optimal interaction with the protease catalytic triad, while the α-hydroxy-β-amino acid component serves as a transition state analog that mimics the tetrahedral intermediate formed during peptide bond hydrolysis [1]. This strategic molecular design enables this compound to achieve potent inhibition with dissociation constants in the low nanomolar range against HCV NS3/4A protease.

Schematic Representation: The four critical stereocenters in this compound and their respective structural functions.

Synthetic Strategy Overview and Route Comparison

The synthesis of this compound has been accomplished through several strategic approaches, ranging from initial linear peptide coupling sequences to more convergent fragment assembly methods. The evolution of synthetic routes demonstrates a progressive improvement in convergency, stereocontrol, and overall process efficiency [1].

Table 2: Comparison of this compound Synthetic Strategies

| Synthetic Approach | Key Features | Steps (Longest Linear Sequence) | Overall Yield | Stereochemical Control Method |

|---|---|---|---|---|

| Initial linear peptide synthesis | Sequential fragment coupling | 15-20 steps | Low (1-5%) | Chiral pool residues & resolution |

| Convergent fragment assembly | Simultaneous coupling of three main fragments | 10-15 steps | Moderate (10-20%) | Chiral resolution & asymmetric synthesis |

| Biocatalytic/MCR approach | Enzymatic desymmetrization & Passerini/Ugi reactions | <10 steps | High (30-40%) | MAO-N catalysis & substrate control |

The initial discovery route employed a linear strategy involving sequential coupling of individual amino acid components, followed by global deprotection and final functionalization. This approach suffered from lengthy linear sequences and moderate overall yields but established the fundamental synthetic blueprint for this compound construction [1]. The improved manufacturing route adopted a more convergent strategy, preparing key fragments in parallel followed by strategic coupling to reduce the longest linear sequence and improve throughput. The most innovative biocatalytic/MCR approach integrated monoamine oxidase (MAO-N) mediated desymmetrization with multicomponent reactions (Passerini/Ugi) to dramatically reduce step count while maintaining excellent stereocontrol [1] [2].

Schematic Representation: Strategic approaches for this compound synthesis showing evolution from linear to convergent methodologies.

Key Intermediate Synthesis and Stereochemical Control

Bicyclic Amino Acid Fragment (3.P2) Synthesis

The bicyclic amino acid moiety represents one of the most structurally complex components of this compound, requiring efficient methods for constructing the trans-fused [3.3.0] bicyclic system with precise stereochemical control. The initial synthetic approach employed a reductive deoxygenation strategy starting from commercially available N-Cbz-4-oxo-perhydrocyclopenta[c]pyrrole-1-carboxylate (3.11). This route involved reduction with NaBH₄ followed by Barton deoxygenation via xanthate formation and radical reduction with tributyltin hydride/AIBN [1]. While effective for gram-scale synthesis, this sequence presented significant process limitations for manufacturing, including the use of toxic tin reagents and challenging waste stream management [1].

The improved large-scale synthesis developed by Vertex process chemists utilized a diastereoselective lithiation approach. Beginning with 3-azabicyclo[3.3.0]nonane (3.16), protection with Boc₂O followed by lithiation with Pr₂DBN ligand and trapping with CO₂ provided racemic trans-N-protected amino acid 3.18. Chiral resolution using either 1,2,3,4-tetrahydro-1(S)-naphthlamine or (R)-α-methylbenzylamine afforded the desired (1S)-amino acid in high enantiomeric excess. Subsequent conversion to tert-butyl ester 3.19 using Boc₂O and DMAP, followed by selective Boc cleavage with methanesulfonic acid, yielded the key fragment as an oxalate salt [1]. This optimized route eliminated toxic reagents and improved scalability while maintaining excellent stereochemical purity.

N-cyclopropyl α-hydroxy-β-amino-hexanamide (3.P1) Fragment Synthesis

Multiple synthetic routes have been developed for this critical fragment, which contains the key α-hydroxy-β-amino acid motif that functions as a transition state analog. The first generation approach commenced with CBz-norvaline 3.1, which was converted to a Weinreb amide followed by reduction to aldehyde 3.2 using LiAlH₄ in THF. The α-hydroxy-β-amino acid skeleton was constructed through cyanohydrin formation and hydrolysis, followed by amide coupling with cyclopropylamine using EDC-HOBt, and final hydrogenolysis over Pearlman's catalyst [1].

An alternative Passerini reaction approach provided a more direct route by treating the aldehyde intermediate with cyclopropyl isocyanide to form the α-hydroxy-β-amino acid skeleton in a single step. While more convergent, this method still required the challenging large-scale preparation of the unstable aldehyde intermediate [1]. The commercial manufacturing route employed a highly efficient epoxidation-azidation sequence starting from hexenoic acid 3.6. Coupling with cyclopropylamine via mixed anhydride yielded amide 3.7, which was epoxidized with urea-hydrogen peroxide in the presence of TFAA and p-toluenesulfonic acid. Epoxide 3.8 underwent ring opening with sodium azide and magnesium sulfate, followed by hydrogenation over Pd/C to provide racemic 3-amino-2-hydroxyhexanoic acid 3.10. Chiral resolution via deoxycholic acid salt formation, followed by acid treatment, yielded the desired (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide HCl salt 3.P1 with >99% ee [1].

Experimental Protocols and Methodologies

Peptide Coupling and Fragment Assembly

The final assembly of this compound employs standard peptide coupling methodology with careful protection/deprotection strategies to minimize epimerization and ensure proper stereochemical integrity. Representative experimental procedures from the literature include:

Dipeptide Fragment Coupling: To a solution of bicyclic amino ester oxalate salt 3.19 (1.0 equiv) and N-Cbz-L-t-leucine (1.05 equiv) in DCM at 0°C, add HBTU (1.1 equiv) and DIPEA (3.0 equiv). Stir the reaction mixture at 0°C to room temperature for 12-16 hours. Quench with saturated aqueous NH₄Cl solution, extract with DCM, dry over Na₂SO₄, and concentrate to obtain protected dipeptide 3.28 [3].

Hydrogenolysis for Cbz Removal: Charge protected dipeptide 3.28 (1.0 equiv) and Pd(OH)₂/C (Pearlman's catalyst, 20 wt%) in ethanol/THF (1:1). Apply H₂ atmosphere (50 psi) and stir at room temperature for 4-6 hours. Filter through Celite and concentrate to obtain free amino ester 3.29 [1].

Tripeptide Assembly: Dissolve amino ester 3.29 (1.0 equiv) and N-Cbz-L-cyclohexylglycine 3.P4 (1.05 equiv) in DMF. Cool to 0°C and add HATU (1.1 equiv) and DIPEA (3.0 equiv). Warm to room temperature and stir for 12 hours. Pour into water and extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain protected tripeptide [3].

Pyrazine Incorporation: Subject the tripeptide ester to hydrogenolysis as described above to remove Cbz group. Couple the resulting free amine with pyrazinecarboxylic acid 3.P5 (1.05 equiv) using EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) in DMF at 0°C to room temperature for 12 hours. After workup, hydrolyze the t-butyl ester with HCl in formic acid to provide common intermediate 3.25 [1].

Final Coupling and Oxidation

P1 Fragment Incorporation: Combine tripeptide acid 3.25 (1.0 equiv) and P1 fragment hydrochloride salt (1.05 equiv) in DMF. Cool to 0°C and add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at 0°C to room temperature for 12 hours. Concentrate under reduced pressure and purify by column chromatography to obtain protected this compound precursor [3].

Alcohol Oxidation: Dissolve the alcohol precursor (1.0 equiv) in DCM (0.1 M concentration). Add Dess-Martin periodinane (1.2 equiv) portionwise at 0°C. Warm to room temperature and stir for 3-6 hours. Quench with saturated NaHCO₃/sodium thiosulfate solution, extract with DCM, dry over Na₂SO₄, and concentrate. Purify by recrystallization from ethyl acetate/heptane to obtain pure this compound [1]. Alternative oxidation can be performed using NaOCl (1.5 equiv) with catalytic TEMPO (0.1 equiv) in DCM/water biphasic system at 0°C for 1-2 hours [3].

Innovative Synthetic Approaches and Future Perspectives

Recent advances in this compound synthesis have focused on integrating biocatalytic methods and multicomponent reactions to dramatically improve synthetic efficiency. One particularly innovative approach utilizes monoamine oxidase (MAO-N) variants for the desymmetrization of 3,4-substituted meso-pyrrolidines (70) to afford enantiomerically pure imine (71), followed by nucleophilic addition to give pyrroline derivatives (72) with 98% ee in an overall oxidative Strecker or Mannich process [1].

A highly convergent synthesis published in Chemical Communications demonstrates the strategic combination of biocatalysis and multicomponent reactions to achieve this compound in significantly fewer steps. This approach employs an Ugi-type three-component coupling reaction where N-formyl-(S)-2-amino-1-pentanol 3.33 is oxidized to the aldehyde by Dess-Martin periodinane, followed by in situ Passerini reaction with cyclopropyl isocyanide to produce N-formyl-(S)-3-amino-2-acetoxyhexanamide 3.35 [2]. Dehydration with triphosgene-NMM at -30°C produces isocyanide intermediate 3.37, which undergoes a second three-component coupling with an imine generated by enantioselective oxidation of bicyclic amine 3.16 by monoamine oxidase, thereby completing the carbon skeleton assembly for the API [1].

References

Telaprevir in Hepatitis C Treatment: A Technical Pharmacodynamic Analysis

Mechanism of Action

Telaprevir is a direct-acting antiviral (DAA) and is specifically classified as a NS3/4A protease inhibitor [1] [2] [3]. Its mechanism is characterized by a covalent, reversible interaction with the viral enzyme [4]. The NS3/4A protease is essential for the viral life cycle, as it cleaves the HCV-encoded polyprotein into mature functional proteins (NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication [1] [3]. By binding to the active site of this protease, this compound prevents this cleavage, thereby halting the production of infectious viral particles [2] [3].

Furthermore, the NS3/4A protease also cleaves certain host cell proteins, effectively interfering with the host's innate immune signaling pathways (such as those involving TRIF and Cardif) that would otherwise trigger an antiviral state [3]. Therefore, inhibiting NS3/4A with this compound has a dual effect: it directly suppresses viral replication and indirectly restores the host's innate immune response [2] [3].

The following diagram illustrates this mechanism and its consequences.

This compound inhibits NS3/4A protease, blocking viral replication and restoring host immunity.

Quantitative Pharmacodynamic Properties

The potency and clinical efficacy of this compound are summarized in the table below.

| Parameter | Value / Characterization | Context / Significance |

|---|---|---|

| Molecular Target | NS3/4A serine protease (HCV genotype 1) | Target of the direct-acting antiviral class [1] [3]. |

| Inhibitory Potency (IC₅₀) | 10 nM (enzyme assay) | Demonstrates high potency against the target enzyme [1]. |

| Clinical Efficacy (SVR) in Phase III Trials | Sustained Virologic Response (SVR) is defined as undetectable HCV RNA 24 weeks post-treatment [4]. | |

| ・ Treatment-naïve patients | 74%–79% | Compared to 46% with peginterferon alfa and ribavirin (PR) alone [5]. |

| ・ Treatment-experienced patients | 32%–86% | Varies by prior response; compared to 5%–22% with PR alone [5]. |

| Barrier to Resistance | Lower than NS5B inhibitors | Amino acid substitutions at positions 155, 156, or 168 can confer resistance [1]. |

Viral Resistance

The barrier to the development of resistance for NS3/4A protease inhibitors like this compound is generally lower than for other DAAs, such as NS5B inhibitors [1]. Resistance emerges through the selection of pre-existing or new viral variants with specific amino acid substitutions in the NS3 protease domain that reduce drug binding. The primary mutations known to confer resistance to this compound occur at amino acid positions 155, 156, and 168 [1]. Substitutions in the enzyme's catalytic triad (H58, D82, S139) can also alter drug affinity [1]. This necessitates the use of this compound in combination with other antivirals to suppress the emergence of resistant viral strains.

Clinical and Therapeutic Considerations

Combination Therapy and Efficacy

This compound was never approved as a monotherapy. Its label indicated it must be used in combination with peginterferon alfa and ribavirin (PR)—a regimen known as triple therapy [1] [4]. This combination is crucial because it attacks the virus through multiple mechanisms, resulting in a synergistic effect that significantly increases Sustained Virologic Response (SVR) rates and reduces the likelihood of viral resistance [6] [2] [4]. In clinical practice, this regimen led to high rates of adverse events, with one study reporting 97.3% of patients experiencing at least one AE [5].

Current Status in Clinical Practice

While this compound represented a major advance in HCV therapy, its use has been superseded. This compound has been withdrawn from the market [1]. This was due to its challenging pharmacological profile (e.g., drug-drug interaction potential, dosing frequency), significant side effects (e.g., rash, anemia), and the subsequent development of newer DAA regimens that are more potent, have higher barriers to resistance, and are better tolerated [6] [4].

Conclusion

This compound is a pioneering NS3/4A protease inhibitor with a well-defined pharmacodynamic profile. Its mechanism of action involves potent, reversible inhibition of a key viral enzyme, which disrupts polyprotein processing and viral replication. While its use in clinical practice was limited by a low barrier to resistance and significant adverse effects, leading to its eventual market withdrawal, it remains an important milestone in the history of antiviral drug development.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: A Hepatitis C NS3/4A Protease Inhibitor [sciencedirect.com]

- 4. : An Oral Protease Inhibitor for this compound Virus Hepatitis C [medscape.com]

- 5. Patient Characteristics, Safety, and Tolerability with ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic evaluation of this compound for... [pubmed.ncbi.nlm.nih.gov]

Telaprevir Resistance Mutations in the NS3 Protease

| Mutation(s) | Level of Resistance | Prevalence & Notes |

|---|---|---|

| V36A/M, T54A/S, R155K/T/I/M, A156S | Lower-level (3-25 fold IC₅₀ increase) [1] | Commonly emerge during therapy; often associated with virologic failure in the PR-only treatment phase or relapse [1]. |

| A156T/V, V36M+R155K | Higher-level (>25 fold IC₅₀ increase) [1] | Often linked to virologic failure during the telaprevir dosing phase [1]. A156 variants significantly reduce binding affinity [2]. |

| D168A/V/E/G/N/T/Y/H | Resistant to other PIs (e.g., ITMN-191, BILN-2061) [3] | Not a primary resistance pathway for this compound but critical for later-generation macrocyclic inhibitors [3] [2]. |

Molecular Mechanisms of Resistance

The structural basis for resistance is explained by the "substrate envelope" model:

- The Concept: Viral substrates (the natural proteins the protease needs to cleave) bind to the protease's active site in a conserved manner, defining a consensus volume or "substrate envelope" [3] [2].

- The Mechanism of Resistance: this compound and other early protease inhibitors are larger than this natural envelope and protrude from it. Mutations that confer resistance, like R155K and A156T, occur where the drug molecules protrude. These mutations selectively weaken inhibitor binding through steric hindrance or loss of favorable contacts, without compromising the binding of the natural substrates, thus maintaining viral fitness [3] [2].

- Genotype Dependency: The R155K mutation is a major pathway for resistance in genotype 1a, but it is rarely observed in genotype 1b. This is because the genetic change required for this mutation involves a single nucleotide shift in genotype 1a, but two nucleotide changes in genotype 1b, making it less likely to occur [2].

Protocols for Detecting Resistance

The following methodologies are standard for identifying resistance mutations in a research setting.

Protocol 1: Population Sequencing of the NS3 Protease Domain

This method determines the dominant viral sequence in a patient's sample [1].

- Sample Preparation: Extract viral RNA from patient plasma or serum [4].

- Reverse Transcription-PCR: Synthesize cDNA from the HCV RNA, followed by a nested PCR to amplify the NS3 protease domain using specific primers [4].

- Sequencing and Analysis: Perform direct population sequencing of the PCR product. Analyze the resulting sequences by comparing them to a reference wild-type sequence (e.g., H77) to identify amino acid changes [1] [4].

Protocol 2: Clonal Sequencing for Enhanced Sensitivity

This more sensitive method detects minor variants that may be missed by population sequencing [4].

- Amplification and Cloning: After amplifying the NS3 protease domain, clone the PCR product into a suitable plasmid vector (e.g., using a TA/cloning system) [4].

- Transformation and Selection: Transform the vector into competent bacteria (e.g., DH5α) and select recombinant clones [4].

- Sequencing and Variant Identification: Sequence a large number of individual clones (e.g., 20-30 per patient). The frequency of a specific mutation is calculated by (Number of clones with the mutation / Total clones sequenced) × 100 [4].

Research Perspectives on Overcoming Resistance

Recent research explores innovative strategies to design therapies with a higher barrier to resistance.

- The Substrate Envelope Approach: A leading strategy is to design inhibitors that fit entirely within the consensus volume defined by the natural substrates. Such drugs would be less susceptible to resistance because mutations that weaken drug binding would also interfere with the protease's essential function of substrate recognition [3] [5].

- Targeted Protein Degradation: A novel paradigm involves creating small molecule "degraders," such as PROTACs. These heterobifunctional molecules, developed using this compound as a binding ligand, simultaneously engage the NS3/4A protease and an E3 ubiquitin ligase. This complex tags the viral protease for destruction by the proteasome, offering a dual mechanism of action (inhibition and degradation) and showing antiviral activity against variants resistant to traditional inhibitors like this compound [6].

The diagrams below summarize the core concepts of the substrate envelope theory and the innovative degrader technology.

Visual Summary of Key Concepts

Summary of the substrate envelope theory and the novel degrader approach to overcoming resistance.

References

- 1. Characterization of this compound treatment outcomes and ... [pubmed.ncbi.nlm.nih.gov]

- 2. The Molecular Basis of Drug Resistance against Hepatitis C ... [journals.plos.org]

- 3. Drug resistance against HCV NS3/4A inhibitors is defined ... [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Naturally Occurring Resistant Mutations to ... [brieflands.com]

- 5. Design and synthesis of new HCV NS3/4A protease ... [sciencedirect.com]

- 6. Small molecule degraders of the hepatitis C virus protease ... [nature.com]

The HCV Life Cycle: Key Steps and Therapeutic Targets

The HCV life cycle is entirely intracellular, with the virus heavily dependent on host cellular machinery for its replication [1]. The table below outlines the major stages and the viral and host factors involved, many of which serve as potential or actual therapeutic targets.

| Life Cycle Stage | Key Viral Components | Key Host Cellular Factors | Therapeutic Significance |

|---|---|---|---|

| Viral Entry [1] [2] | E1/E2 glycoproteins, ApoE | SR-B1, CD81, CLDN1, OCLN, LDLR, HSPGs [1] | Potential target for entry inhibitors; helps define hepatotropism [1] |

| Polyprotein Translation & Proteolytic Processing [2] [3] | HCV IRES, Polyprotein, NS2 protease, NS3/4A protease | Host signal peptidases | NS3/4A protease is a major drug target (e.g., Glecaprevir) [4] |

| RNA Replication [2] | NS5B RdRp, NS3 helicase, NS4B, NS5A | Membranous web components | NS5B is a target for nucleos(t)ide and non-nucleoside polymerase inhibitors |

| Assembly & Release [1] [2] | Core protein, E1/E2, NS5A | ApoE, DGAT1, VLDL assembly pathway | Association with lipoproteins forms "lipo-viro-particles," aiding immune evasion [1] |

The NS3/4A protease is a primary target for Direct-Acting Antivirals (DAAs). It is a serine protease consisting of the N-terminal domain of the NS3 protein complexed with its cofactor, NS4A [3]. Its essential functions make it an excellent drug target:

- Viral Polyprotein Processing: It cleaves the viral polyprotein at four specific junctions (NS3/4A, NS4A/4B, NS4B/5A, and NS5A/5B) to release the mature non-structural proteins (NS3, NS4A, NS4B, NS5A, NS5B) required for replication [2] [3].

- Immune Evasion: It cleaves and inactivates two critical host adaptor proteins in the innate immune signaling pathway: MAVS (mitochondrial antiviral-signaling protein) and TRIF [3] [5]. This blunts the host's interferon response, allowing the virus to establish persistent infection.

The following diagram illustrates the mechanism of action of protease inhibitors and the site of a novel degrader technology.

Mechanisms of NS3/4A protease inhibition and induced degradation.

HCV Protease Inhibitors: Clinical Agents and Resistance

HCV protease inhibitors are peptidomimetic molecules that competitively block the enzyme's active site, preventing polyprotein cleavage [4] [3]. Their names typically end in "-previr" [6].

| Drug Name | Chemical Class | Approval Status (US) | Key Clinical Context |

|---|---|---|---|

| Boceprevir [4] | Linear α-ketoamide | Withdrawn (2015) | First-generation, used with Peg-IFN/Ribavirin |

| This compound [4] [3] | Linear α-ketoamide | Withdrawn (2015) | First-generation, proof-of-concept in triple therapy |

| Simeprevir [4] | Macrocyclic | Withdrawn (2018) | Second-generation, improved efficacy |

| Glecaprevir [4] | Macrocyclic | Approved (2017) | Part of pangenotypic combo Mavyret (with pibrentasvir) |

| Grazoprevir [4] | Macrocyclic | Approved (2016) | Part of pangenotypic combo Zepatier (with elbasvir) |

| Paritaprevir [4] | Macrocyclic | Withdrawn (2018) | Used in Viekira Pak (boosted with ritonavir) |

A major challenge with early protease inhibitors was the rapid emergence of drug-resistant viral variants due to HCV's high replication rate and the low fidelity of its RNA-dependent RNA polymerase [7] [3]. The table below lists key resistance-associated substitutions (RAS) that diminish the efficacy of protease inhibitors.

| Residue | Substitutions | Drugs Affected |

|---|---|---|

| R155 | K, T, I, M, G, L, S, Q | Boceprevir, this compound, ITMN-191, BILN-2061, TMC435 [7] |

| A156 | V, T, S, I, G | Boceprevir, this compound, ITMN-191, BILN-2061, TMC435 [7] |

| D168 | A, V, E, G, N, T, Y, H | ITMN-191, BILN-2061, TMC435 [7] |

| V36 | A, M, L, G | Boceprevir, this compound [7] |

| Q80 | K, R, H, G, L | TMC435 [7] |

Structural analyses reveal that mutations conferring the strongest resistance occur where the drug molecule protrudes beyond the consensus volume occupied by the natural polypeptide substrates (the "substrate envelope") [7]. This means mutations at these positions selectively weaken inhibitor binding without compromising the protease's ability to recognize and process its viral substrates [7].

Emerging Strategies and Experimental Approaches

Targeted Protein Degradation of NS3/4A

A novel strategy to overcome resistance involves proteolysis-targeting chimeras (PROTACs). These heterobifunctional small molecules are designed to both inhibit and induce the degradation of the target protein [5].

- Mechanism: One ligand (e.g., derived from this compound) binds the NS3/4A protease, while another recruits an E3 ubiquitin ligase complex (e.g., CRL4CRBN). This brings the viral protein and the ubiquitin machinery into proximity, leading to NS3 ubiquitination and its subsequent degradation by the proteasome [5].

- Advantage: This approach has demonstrated potent antiviral activity against mutant viruses that are resistant to the parental protease inhibitor this compound. Degradation removes the entire protein, abrogating all its functions, and may provide a higher barrier to resistance [5].

Key Experimental Protocols in HCV Research

Biochemical Protease Inhibition Assay:

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the NS3/4A protease.

- Methodology: A purified NS3/4A protease domain is incubated with a fluorogenic or chromogenic peptide substrate that mimics a natural cleavage site (e.g., NS4B/NS5A or NS5A/NS5B). The rate of substrate cleavage is measured spectrophotometrically in the presence of a compound. The IC₅₀ is calculated from the concentration-dependent reduction in enzymatic activity [5].

Cell-Based Antiviral Activity Assay:

- Purpose: To evaluate the efficacy of compounds in a cellular context using the HCV replicon system or infectious cell culture-derived HCV (HCVcc).

- Methodology: Huh-7 hepatoma cells harboring an HCV replicon (self-replicating viral RNA) or infected with HCVcc are treated with serial dilutions of the test compound. After a set period, antiviral activity is quantified by measuring the reduction in HCV RNA levels using RT-qPCR, or the reduction in viral protein expression using immunofluorescence or Western blot [3] [5]. The half-maximal effective concentration (EC₅₀) is determined.

Resistance Selection Studies:

- Purpose: To identify resistance-associated substitutions that emerge under drug pressure.

- Methodology: Replicon cells or HCVcc-infected cells are cultured in the presence of a progressively increasing concentration of the inhibitor. Viral RNA is isolated from pools of replicon cells or from the culture supernatant. The NS3 protease domain is amplified by RT-PCR and sequenced to identify emerging mutations [7]. The impact of identified mutations on drug susceptibility is then confirmed by engineering them into a naive replicon for EC₅₀ shift assays.

The field of HCV therapy has been transformed by DAAs, with protease inhibitors playing a central role. Current research focuses on overcoming resistance and developing novel mechanistic approaches, such as targeted degradation, which may also inform antiviral strategies against other pathogens.

References

- 1. Cellular factors involved in the hepatitis - PMC C virus life cycle [pmc.ncbi.nlm.nih.gov]

- 2. - Lifecycle Biology - HCV Online Hepatitis C [hepatitisc.uw.edu]

- 3. Hepatitis C Virus NS3/4A Protease Inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Small molecule degraders of the hepatitis C virus protease ... [nature.com]

- 6. Protease Inhibitors: Types, How They Work & Side Effects [my.clevelandclinic.org]

- 7. Drug resistance against HCV NS3/4A inhibitors is defined ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: LC-MS/MS Method Validation for Telaprevir Quantification in Human Plasma

Introduction

Telaprevir (VX-950) represents a significant milestone in antiviral therapy, serving as a first-generation direct-acting antiviral agent specifically developed for the treatment of hepatitis C virus (HCV) genotype 1 infection. As a potent inhibitor of the HCV NS3/4A serine protease, this compound directly targets viral replication, marking a substantial advancement beyond the previous standard of care based on pegylated interferon and ribavirin. The clinical approval of this compound in 2011 revolutionized HCV treatment paradigms, offering improved sustained virological response rates for difficult-to-treat patient populations. However, the pharmacokinetic profile of this compound presents several analytical challenges, including significant variability between individuals, the existence of an inactive R-diastereomer (VRT-127394), and the potential for ex vivo interconversion between isomeric forms. These factors necessitate precise and reliable bioanalytical methods for accurate quantification in biological matrices to support therapeutic drug monitoring, pharmacokinetic studies, and dose optimization in clinical practice [1] [2] [3].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for the bioanalysis of this compound due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis. The development and validation of robust LC-MS/MS methods are critical for obtaining reliable concentration data that informs clinical decision-making. This application note provides a comprehensive compilation of validated LC-MS/MS methods for this compound quantification in human plasma, encompassing detailed experimental protocols, method validation data, and practical considerations for implementation in regulated bioanalytical laboratories. These methods enable researchers to address the complex analytical challenges associated with this compound monitoring, including the need for isomer separation, prevention of ex vivo interconversion, and achievement of sufficient sensitivity to capture the complete pharmacokinetic profile [1] [2] [3].

Table 1: Key Characteristics of this compound and Its R-Diastereomer

| Parameter | This compound (VX-950) | R-Diastereomer (VRT-127394) |

|---|---|---|

| Therapeutic Category | HCV NS3/4A protease inhibitor | Inactive metabolite/isomer |

| Molecular Weight | 679.85 g/mol | 679.85 g/mol |

| Active Form | Yes | No (significantly reduced antiviral activity) |

| MRM Transition | 680.59→322.42 | 680.59→322.42 |

| Chromatographic Separation | Required from R-diastereomer | Required from this compound |

| Stability Concern | Potential ex vivo interconversion | Potential ex vivo interconversion |

Experimental Design and Methodology

Instrumentation and Chromatographic Conditions

The analytical methods for this compound quantification employ advanced LC-MS/MS systems configured with reversed-phase chromatography and positive ion electrospray ionization (ESI+). The core instrumentation typically includes a high-performance liquid chromatography system comprising a binary or quaternary pump, autosampler maintained at 4-10°C, and a column oven with precise temperature control. The detection system consists of a triple quadrupole mass spectrometer equipped with electrospray ionization source operated in positive ion mode. Data acquisition and processing are performed using vendor-specific software packages capable of controlling the instrument and processing quantitative data [1] [2] [3].

Chromatographic separation represents a critical aspect of this compound bioanalysis due to the necessity of resolving the active drug from its inactive R-diastereomer (VRT-127394). Two predominant approaches have been successfully validated: gradient elution and isocratic separation. The gradient method utilizes an Accucore C18 column (2.1 × 75 mm, 2.6 μm) with mobile phase A consisting of water:ammonia (25%) in a 100:0.01 (v/v) ratio and mobile phase B comprising acetonitrile:methanol:ammonia (25%) in a 15:85:0.01 (v/v/v) ratio. The gradient program typically starts at 40% B, increases to 90% B over 3.5 minutes, holds for 1.5 minutes, then re-equilibrates to initial conditions, with a total run time of 6-7 minutes. Alternatively, the isocratic method employs a Waters XBridge BEH Shield C18 column (2.1 × 75 mm, 2.5 μm) with a mobile phase consisting of water:acetonitrile:isopropanol (50:45:5) with 1% ammonia, delivered at a flow rate of 0.2 mL/min. Both methods effectively resolve this compound from its R-diastereomer with retention times typically between 2.5-4.0 minutes, providing adequate separation to prevent cross-talk and ensure accurate quantification of both isomers [1] [2].

Mass Spectrometry Parameters

Mass spectrometric detection of this compound and its R-diastereomer leverages selective reaction monitoring (SRM) in positive ion mode to achieve the requisite sensitivity and specificity. The optimized MS parameters consistently demonstrate the protonated molecular ion [M+H]⁺ at m/z 680.59 for both this compound and VRT-127394, with the characteristic product ion at m/z 322.42 used for quantification. The stable isotope-labeled internal standard this compound-d11 exhibits a precursor ion at m/z 691.15 and a product ion at m/z 110.13. Key mass spectrometry parameters include a capillary voltage of 3.0-3.5 kV, source temperature maintained at 150°C, desolvation temperature ranging from 350-500°C, cone gas flow of 10-50 L/hour, and desolvation gas flow of 800-1000 L/hour. The collision energy optimized for this compound and its R-diastereomer typically ranges from 22-25 eV, while the internal standard is fragmented at a slightly higher energy of 32-35 eV. These parameters are routinely optimized during method development to maximize signal-to-noise ratio and ensure robust performance across extended analytical runs [1] [2].

Table 2: Optimized Mass Spectrometry Parameters for this compound Quantification

| Parameter | Setting | Description |

|---|---|---|

| Ionization Mode | ESI+ | Positive electrospray ionization |

| MRM Transition (this compound) | 680.59→322.42 | Quantification transition |

| MRM Transition (VRT-127394) | 680.59→322.42 | Quantification for R-diastereomer |

| MRM Transition (ISTD) | 691.15→110.13 | This compound-d11 internal standard |

| Collision Energy | 22-25 eV | This compound & VRT-127394 |

| Collision Energy (ISTD) | 32-35 eV | This compound-d11 |

| Capillary Voltage | 3.0-3.5 kV | Spray voltage |

| Source Temperature | 150°C | Ion source heating |

| Desolvation Temperature | 350-500°C | Desolvation gas heating |

Sample Preparation Protocol

Liquid-liquid extraction (LLE) has emerged as the preferred sample preparation technique for this compound bioanalysis due to its effectiveness in removing phospholipids and other matrix components that can cause ion suppression or enhancement. The optimized LLE protocol begins with the aliquoting of 100-200 μL of human plasma into appropriate extraction tubes. For methods requiring stabilization against ex vivo interconversion, acidification with 50 μL of 0.1% formic acid may be employed, though recent evidence suggests this may not be necessary for accurate this compound quantification [2]. Following the addition of 50 μL of internal standard working solution (this compound-d11 at approximately 100 ng/mL in methanol), samples are vortex-mixed briefly. The extraction is performed using 1-2 mL of tert-butyl methyl ether (TBME) as the organic solvent, with vigorous mixing for 10-15 minutes. After centrifugation at 4,000-5,000 × g for 5-10 minutes at 4°C, the organic layer is transferred to a clean tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is reconstituted in 100-200 μL of reconstitution solution, typically a mixture of acetonitrile and water (50:50, v/v), with brief vortex mixing followed by centrifugation prior to LC-MS/MS analysis. This extraction procedure consistently demonstrates extraction efficiencies exceeding 85% for both this compound and its R-diastereomer, with minimal matrix effects and consistent recovery across the calibration range [1] [2] [3].

Figure 1: Sample preparation workflow for this compound quantification in human plasma using liquid-liquid extraction.

Method Validation Results

Validation Performance Data

Rigorous validation of the LC-MS/MS methods for this compound quantification has been conducted in accordance with regulatory guidelines established by the FDA and EMA for bioanalytical method validation. The methods demonstrate linear responses over a concentration range of 5-5000 ng/mL for both this compound and its R-diastereomer, with correlation coefficients (r²) exceeding 0.99 using weighted (1/x or 1/x²) linear regression. The lower limit of quantification (LLOQ) of 5 ng/mL provides adequate sensitivity for capturing terminal phase concentrations in pharmacokinetic studies, with accuracy and precision at this level meeting the acceptance criteria of ±20% bias and ≤20% coefficient of variation (CV). Intra-day and inter-day accuracy values for this compound range from 94-108%, with precision values (%CV) less than 6.5% across all quality control levels, demonstrating excellent method reliability. Selectivity experiments confirm no significant interference from endogenous plasma components at the retention times of this compound, its R-diastereomer, or the internal standard. Matrix effect evaluations indicate consistent ion suppression or enhancement across different plasma lots, with normalized matrix factors ranging from 0.95-1.05 and CV values below 10%, confirming minimal matrix-related bias in quantification [1] [2].

Table 3: Method Validation Summary for this compound LC-MS/MS Assay

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear Range | 5-5000 ng/mL | N/A |

| Correlation Coefficient (r²) | >0.99 | ≥0.99 |

| LLOQ | 5 ng/mL | ±20% bias, ≤20% CV |

| Accuracy (Intra-day) | 94-108% | 85-115% (100% at LLOQ) |

| Precision (Intra-day, %CV) | <6.5% | ≤15% (≤20% at LLOQ) |

| Precision (Inter-day, %CV) | <8.5% | ≤15% (≤20% at LLOQ) |

| Extraction Recovery | >85% | Consistent and reproducible |

| Matrix Effect | 0.95-1.05 (CV<10%) | CV ≤15% |

| Benchtop Stability | 6 hours | Within ±15% of nominal |

| Freeze-Thaw Stability | 3 cycles | Within ±15% of nominal |

| Long-Term Stability | 30 days at -80°C | Within ±15% of nominal |

Detailed Validation Protocols

3.2.1 Linearity and Sensitivity Assessment